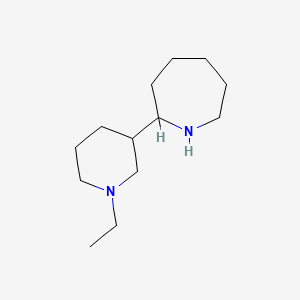
2-(1-Ethylpiperidin-3-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethylpiperidin-3-yl)azepane is a heterocyclic compound that contains both azepane and piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-3-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethylpiperidine with a suitable azepane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve multi-step processes that include alkylation, substitution, reduction, and cyclization reactions. These processes are optimized to ensure cost-effectiveness, scalability, and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethylpiperidin-3-yl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at different positions on the azepane or piperidine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(1-Ethylpiperidin-3-yl)azepane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Ethylpiperidin-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane: A simpler analog that lacks the piperidine ring.
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in medicinal chemistry.
Benzodiazepines: Compounds with a fused benzene and diazepine ring, known for their sedative and anxiolytic properties.
Uniqueness
2-(1-Ethylpiperidin-3-yl)azepane is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H26N2 |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
2-(1-ethylpiperidin-3-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-10-6-7-12(11-15)13-8-4-3-5-9-14-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
SJSOQIPWFQABOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC(C1)C2CCCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



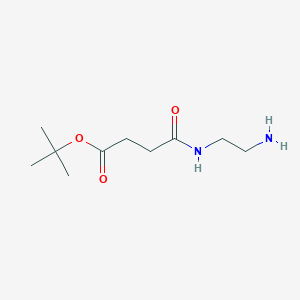

![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)


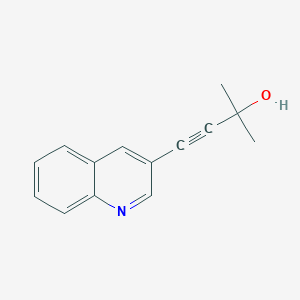



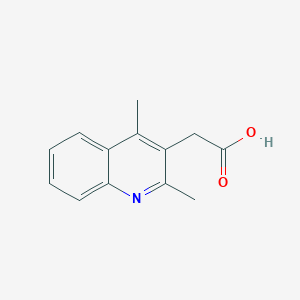
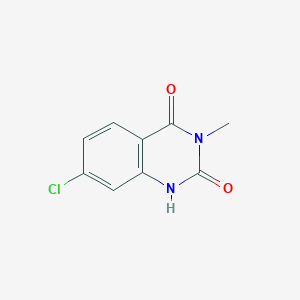

![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)
